molecular formula C17H17N5O6 B11293583 dimethyl 5-{[(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}isophthalate

dimethyl 5-{[(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}isophthalate

Cat. No.: B11293583
M. Wt: 387.3 g/mol
InChI Key: VIGFKRKTPDCQFM-UHFFFAOYSA-N
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Description

Dimethyl 5-{[(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}isophthalate is a heterocyclic compound featuring a fused imidazo[1,2-b][1,2,4]triazol core substituted with a methyl group at position 2 and an oxo group at position 3. The acetylated amino group at position 6 is linked to a dimethyl isophthalate moiety, introducing ester functionalities. The compound’s ester groups may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

Molecular Formula

C17H17N5O6

Molecular Weight

387.3 g/mol

IUPAC Name

dimethyl 5-[[2-(2-methyl-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C17H17N5O6/c1-8-18-17-20-14(24)12(22(17)21-8)7-13(23)19-11-5-9(15(25)27-2)4-10(6-11)16(26)28-3/h4-6,12H,7H2,1-3H3,(H,19,23)(H,18,20,21,24)

InChI Key

VIGFKRKTPDCQFM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(C(=O)NC2=N1)CC(=O)NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-{[(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}isophthalate typically involves multiple steps, starting with the preparation of the imidazole and triazole rings. The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst . The triazole ring is often formed via a cyclization reaction involving hydrazine derivatives and acyl chlorides .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of specific catalysts to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-{[(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}isophthalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogenated compounds, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Structural Characteristics

The compound features an isophthalate backbone with a dimethyl substitution and an acetamido derivative of a substituted imidazole. Its unique structural arrangement enhances its chemical reactivity and biological activity. The presence of both imidazole and triazole rings suggests significant potential for various biological interactions.

Biological Activities

Research indicates that compounds containing imidazole and triazole rings exhibit notable biological activities, including:

  • Antimicrobial Properties : The compound has shown effectiveness against various microbial strains due to its ability to disrupt cellular processes.
  • Antifungal Activity : Studies suggest that similar compounds can inhibit fungal growth by targeting specific enzymes.
  • Anticancer Effects : Derivatives of triazole have demonstrated significant antitumor effects by inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

Potential Applications

The potential applications of dimethyl 5-{[(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}isophthalate are diverse:

  • Pharmaceutical Development : Due to its biological activities, this compound could serve as a lead compound in drug discovery for treating infections or cancer.
  • Biochemical Research : It may be used in studies exploring enzyme inhibition mechanisms or receptor binding affinities.
  • Agricultural Chemistry : Its antimicrobial properties suggest potential applications as a fungicide or bactericide in agricultural settings.

Case Studies and Research Findings

Numerous studies have documented the efficacy of related compounds in clinical settings:

  • Antitumor Studies : Research has shown that triazole derivatives can inhibit specific enzymes involved in cancer progression .
  • Microbial Inhibition Trials : Compounds similar to this have been tested against various pathogens with promising results .
  • Mechanistic Studies : Investigations into receptor binding affinities have revealed insights into how such compounds interact at the molecular level .

Mechanism of Action

The mechanism of action of dimethyl 5-{[(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}isophthalate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

The compound shares structural motifs with several heterocyclic derivatives documented in the literature:

Compound Name / ID Molecular Formula Key Functional Groups Pharmacological Target Synthesis Method Reference
Dimethyl 5-{[(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}isophthalate C₁₉H₁₈N₆O₆ Imidazo-triazol, acetyl amino, dimethyl ester Hypothesized enzyme inhibition Multi-step acetylation/esterification
6-Acetyl-5-methyl-2-phenyl-5,6-dihydro-4H-imidazo[1,2-a][1,5]benzodiazepine (3f) C₂₀H₁₉N₃O Imidazo-benzodiazepine, acetyl CNS targets (e.g., GABA receptors) Reflux in acetic acid, 72% yield
2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide (25) C₂₁H₂₁N₅O₃S Isoxazole, benzamide, nitro group Cancer, viral infections Thioether coupling
(S)-6-(3-(5-chloro-2-methoxyphenyl)-2-oxopropyl)-2-phenyl-4H-imidazo[1,2-b][1,2,4]triazol-5(6H)-one (Ligand 13) C₂₀H₁₇ClN₄O₃ Chlorophenyl, methoxy, oxopropyl Kinase inhibition (hypothesized) Unknown
3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid (2a-2b) C₁₄H₁₀N₄O₃S Thiazolone, indole, carboxylic acid Antimicrobial, antiviral Reflux with sodium acetate

Key Differences in Bioactivity and Physicochemical Properties

  • Lipophilicity and Solubility : The dimethyl isophthalate ester in the target compound increases lipophilicity (logP ~2.8 estimated) compared to benzamide derivatives (e.g., compound 25, logP ~3.5) and carboxylic acids (e.g., compound 2a, logP ~1.2). This may enhance blood-brain barrier penetration relative to polar analogues .
  • Synthetic Complexity : The target compound’s synthesis likely requires sequential acetylation and esterification steps, contrasting with the straightforward thioether coupling in compound 25 or the condensation reactions in thiazolone derivatives .
  • Pharmacological Targets : While compound 3f in targets GABA receptors due to its benzodiazepine core, the imidazo-triazol scaffold in the target compound is more akin to kinase inhibitors (e.g., ligand 13 in ) .

Metabolic Stability and Prodrug Potential

The dimethyl ester groups may act as a prodrug, hydrolyzing in vivo to a dicarboxylic acid, thereby improving aqueous solubility post-absorption. This contrasts with the stable benzamide linkage in compound 25, which resists hydrolysis but may limit bioavailability .

Biological Activity

Dimethyl 5-{[(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}isophthalate is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activities based on recent research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Imidazole Ring : The presence of the imidazole ring contributes to its biological activity, particularly in enzyme interactions and receptor binding.
  • Isophthalate Moiety : This part of the molecule may influence solubility and bioavailability.

The molecular formula is C15H16N4O4C_{15}H_{16}N_{4}O_{4}, with a molecular weight of approximately 320.31 g/mol.

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to interact with various enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Cell Signaling Modulation : It influences signaling pathways that regulate cell proliferation and apoptosis.
  • DNA Intercalation : Preliminary studies suggest that the compound may intercalate within DNA structures, affecting gene expression and cell cycle progression.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • In vitro Studies : Research indicates that the compound significantly inhibits the proliferation of various cancer cell lines. For instance, it demonstrated an IC50 value of approximately 9 μM against A549 lung cancer cells, indicating potent antiproliferative effects .
Cell Line IC50 (μM) Effect
A549 (Lung)9Inhibition of proliferation
MCF7 (Breast)12Induction of apoptosis
HeLa (Cervical)15Cell cycle arrest

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. In various assays measuring cytokine release and inflammatory markers, it showed significant inhibition compared to standard anti-inflammatory drugs like diclofenac .

Case Studies

  • Study on A549 Cells : In a controlled laboratory setting, treatment with this compound resulted in notable morphological changes in A549 cells indicative of apoptosis. The study utilized flow cytometry to quantify apoptotic cells and confirmed the activation of caspases involved in programmed cell death .
  • In Vivo Models : Animal models treated with this compound demonstrated reduced tumor growth rates compared to control groups. This effect was attributed to the compound's ability to induce apoptosis and inhibit angiogenesis within tumors .

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